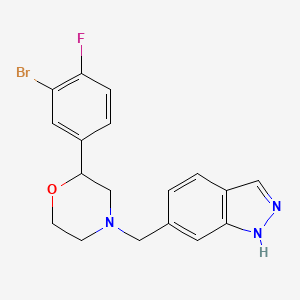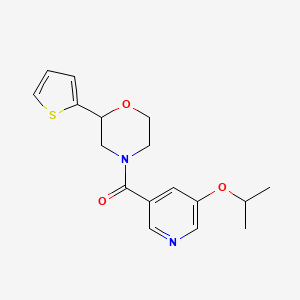![molecular formula C13H22N6 B6972163 N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B6972163.png)
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine is a compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine typically involves the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
Introduction of the tert-butyl group: The tert-butyl group is introduced to the triazole ring through alkylation.
Attachment of the pyrazole moiety: The pyrazole ring is then attached to the triazole ring via a methyl bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine primarily undergoes:
Click Chemistry Reactions: It is a key ligand in CuAAC reactions, facilitating the formation of 1,2,3-triazoles from azides and alkynes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazole and pyrazole rings.
Common Reagents and Conditions
Copper Catalysts: Copper(I) salts are commonly used as catalysts in CuAAC reactions.
Solvents: Water, DMSO, and DMF are frequently used solvents due to their ability to dissolve both the reactants and the product.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products
The major products formed from reactions involving this compound are 1,2,3-triazoles, which are valuable in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: It is used in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of advanced materials and polymers through click chemistry
Wirkmechanismus
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, stabilizing the catalytic complex and facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This process involves the formation of a copper-acetylide intermediate, which then reacts with the azide to produce the triazole product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TBTA (tris(benzyltriazolylmethyl)amine): Another ligand used in CuAAC reactions, but less water-soluble and biocompatible compared to N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine.
THPTA (tris(hydroxypropyltriazolylmethyl)amine): A ligand with similar applications but differing in solubility and reaction kinetics.
BTTES (bis(tert-butyltriazolylmethyl)ethylsulfide): A structurally related compound with comparable catalytic properties but different solubility and stability profiles.
Uniqueness
This compound stands out due to its superior water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity. These properties make it particularly valuable in biological and medicinal chemistry applications .
Eigenschaften
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6/c1-13(2,3)19-11-12(15-16-19)10-17(4)8-9-18-7-5-6-14-18/h5-7,11H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJHPRSXQNGUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(C)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(methoxymethyl)-5-[1-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B6972082.png)
![(5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6972088.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B6972092.png)
![N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B6972096.png)
![1-[4-[3-(1-Methyl-1,2,4-triazol-3-yl)anilino]piperidin-1-yl]ethanone](/img/structure/B6972101.png)

![3-ethyl-N-[5-ethyl-1-(2-methylphenyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972117.png)

![1-[2-(1-Cyclopropylethyl)pyrazol-3-yl]-3-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B6972135.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6972142.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6972150.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B6972158.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(4-fluorophenyl)piperidin-4-amine](/img/structure/B6972170.png)
![7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6972175.png)
